4,5-Dinitrobenzene-1,2-diamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

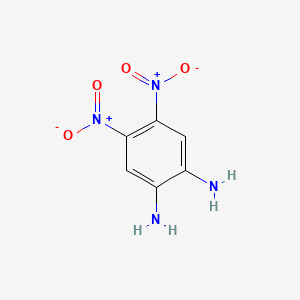

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dinitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSIZKSNIWJKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403341 | |

| Record name | 4,5-dinitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32690-28-1 | |

| Record name | 32690-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dinitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aromatic Diamine and Nitroaromatic Chemistry

4,5-Dinitrobenzene-1,2-diamine holds a distinct position at the intersection of two significant classes of organic compounds: aromatic diamines and nitroaromatics.

Aromatic diamines are compounds featuring two amine groups attached to an aromatic ring system. wikipedia.org This class of molecules, which includes the phenylenediamines, is fundamental to the production of high-performance polymers such as polyamides and polyimides. wikipedia.orggoogle.com The amine groups typically confer basic and nucleophilic properties to the molecule.

Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO₂) groups bonded to an aromatic ring. nih.govnih.gov The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack and reduction. nih.govresearchgate.net This class is one of the most important groups of industrial chemicals, widely used in the synthesis of products ranging from dyes and polymers to pesticides and explosives. nih.govresearchgate.net

This compound is specifically a derivative of o-phenylenediamine. wikipedia.org The presence of both electron-donating amine groups and strongly electron-withdrawing nitro groups on the same benzene (B151609) ring creates a molecule with multifaceted reactivity. smolecule.com This unique electronic arrangement makes it a valuable intermediate for synthesizing a variety of complex organic structures and materials. smolecule.comcymitquimica.com

Significance of 4,5 Dinitrobenzene 1,2 Diamine in Contemporary Organic and Materials Science Research

In modern research, 4,5-Dinitrobenzene-1,2-diamine is valued for its versatility as a precursor and functional molecule in both organic synthesis and materials science.

Its primary role is as a chemical intermediate or building block. cymitquimica.com The dual functionalities of amine and nitro groups allow for a wide range of chemical transformations. The amine groups can participate in condensation reactions to form amides or imines and undergo substitution reactions. smolecule.com Simultaneously, the nitro groups can be selectively reduced to amines, providing pathways for further functionalization. smolecule.com This reactivity makes it a key starting material for synthesizing complex molecules, including halogenated heterocyclic compounds. mdpi.com

In materials science, the compound's structure is exploited for specific applications. It can function as a tetradentate ligand, meaning it has four atoms that can bind to a central metal ion. smolecule.com Research has indicated a particular affinity for chloride ions, where binding induces a noticeable red shift in the compound's luminescence spectrum. smolecule.com This property suggests potential for its use in developing luminescence-based sensors for chloride ion detection. smolecule.com Furthermore, the high nitrogen and oxygen content from the nitro groups gives the molecule a high-energy character, leading to research into its potential use in the formulation of energetic materials and heat-resistant explosives. smolecule.comresearchgate.net

| Research Area | Application of this compound |

| Organic Synthesis | Intermediate for dyes, pharmaceuticals, and agrochemicals. smolecule.comcymitquimica.com |

| Precursor for complex heterocyclic structures. mdpi.com | |

| Materials Science | Tetradentate ligand for metal ion binding. smolecule.com |

| Luminescence-based sensing of chloride ions. smolecule.com | |

| Component in the formulation of energetic materials. smolecule.comresearchgate.net |

An exploration of the synthetic pathways leading to this compound reveals a fascinating interplay of classic aromatic chemistry and modern synthetic strategies. The construction of this molecule, characterized by its vicinal diamine and dinitro functionalities, hinges on precise control over nitration reactions, selective reduction of nitro groups, and strategic use of halogenated precursors. This article delves into the specific methodologies employed for its synthesis, adhering to a structured examination of precursor chemistry and functional group transformations.

Spectroscopic and Crystallographic Elucidation of 4,5 Dinitrobenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the hydrogen and carbon framework. Theoretical and experimental NMR studies have been conducted on a series of nitrobenzene-1,2-diamines to understand their structural nuances. researchgate.net

The ¹H NMR spectrum of 4,5-Dinitrobenzene-1,2-diamine is predicted to be relatively simple due to the molecule's symmetry. A plane of symmetry runs between the two nitro groups and the two amino groups.

Aromatic Protons: The two protons on the benzene (B151609) ring (at C-3 and C-6) are chemically equivalent. They are expected to appear as a single signal, a singlet, in the downfield region of the spectrum. The strong electron-withdrawing nature of the two nitro groups significantly deshields these protons, shifting their resonance to a higher frequency.

Amine Protons: The protons of the two primary amino groups (-NH₂) are also equivalent. They would typically produce a single, often broad, signal. The chemical shift of these protons can be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.

In a study of nitro-substituted o-phenylenediamines, the chemical shifts are heavily influenced by the position and number of nitro groups. researchgate.net For comparison, the aromatic protons in related dinitro-diamine isomers appear at distinct chemical shifts, confirming their specific substitution patterns. researchgate.net

Table 1: Representative ¹H NMR Data for a Related Diamine Monomer This table presents data for a different diamine monomer to illustrate typical chemical shift regions.

| Protons | Multiplicity | Chemical Shift (δ) in ppm | J-coupling (Hz) |

|---|---|---|---|

| Aromatic (ortho to amino) | Doublet | 6.54 | 8.1 |

| Amino (-NH₂) | Broad Signal | 5.00 | N/A |

Data sourced from a study on a diamine monomer containing a b-naphthoxy group, analyzed in DMSO-d6. researchgate.net

The ¹³C NMR spectrum of this compound is also simplified by its symmetry. Three distinct signals are expected for the aromatic carbons.

C1/C2: The two carbons bearing the amino groups are equivalent and will produce one signal.

C4/C5: The two carbons bearing the nitro groups are equivalent, resulting in a second signal.

C3/C6: The two carbons bearing hydrogen atoms are equivalent, giving a third signal.

The chemical shifts are diagnostic: carbons attached to the electronegative nitro groups (C4/C5) are expected to be the most downfield, while those attached to the amino groups (C1/C2) will also be significantly shifted. The protonated carbons (C3/C6) will appear at the most upfield position among the aromatic signals.

To provide unequivocal structural proof, advanced NMR techniques are employed. nptel.ac.in

APT (Attached Proton Test): This experiment is used to differentiate between carbon signals based on the number of attached protons. mdpi.com For this compound, an APT spectrum would show the signals for the quaternary carbons (C1, C2, C4, C5) and the CH carbons (C3, C6) with opposite phases, confirming their nature.

2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.

COSY: Would show no correlation for the aromatic protons of this compound, as they are isolated singlets.

HSQC: Would show a direct one-bond correlation between the aromatic C-H signal (C3/C6) in the ¹³C spectrum and the corresponding signal in the ¹H spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is vital for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups.

N-H Stretching: The primary amine groups give rise to two characteristic bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-O Stretching: The nitro groups exhibit two very strong and easily identifiable absorption bands. The asymmetric stretching vibration appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching vibration is found between 1335-1385 cm⁻¹. The exact positions are sensitive to the electronic environment. In related dinitro compounds, the disappearance of these strong NO₂ bands upon reduction to the corresponding diamine is a key indicator of a successful reaction. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the C-N bonds of the aromatic amines are usually found in the 1250-1360 cm⁻¹ range.

Table 2: Typical FTIR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1385 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Raman spectroscopy provides complementary information to FTIR. Due to the "mutual exclusion principle" which can apply to molecules with a center of symmetry, some vibrations may be active in Raman but inactive in IR, and vice-versa. uni-plovdiv.bg

Raman spectroscopy is particularly effective for detecting symmetric vibrations. The symmetric stretching mode of the nitro group typically produces a very strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. researchgate.netnih.gov The aromatic ring vibrations also give rise to characteristic Raman signals. Studies on related phenylenediamine isomers provide a basis for interpreting the Raman spectrum of the target compound, with characteristic peaks observed for ring modes and substituent vibrations. researchgate.net

Computational Chemistry and Theoretical Investigations of 4,5 Dinitrobenzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4,5-Dinitrobenzene-1,2-diamine. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Density Functional Theory (DFT) Applications

While specific DFT studies on this compound are not extensively available in publicly accessible literature, the application of DFT to similar dinitroaniline and diaminodinitroaromatic systems is well-documented. For instance, DFT calculations have been successfully used to study the isomers of triaminotrinitrobenzene, providing information on their geometric and quantum chemical properties. earthlinepublishers.com Such studies typically involve geometry optimization to find the most stable molecular structure and then calculation of various electronic properties.

For this compound, a DFT study would likely focus on:

Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles to understand the planarity and symmetry of the molecule. The presence of intramolecular hydrogen bonding between the amino and nitro groups would be a key feature to investigate.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Charge Distribution: Analyzing the distribution of atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) to identify electrophilic and nucleophilic sites. The nitro groups are strong electron-withdrawing groups, which would significantly influence the electron density on the benzene (B151609) ring and the amino groups.

Table 5.1.1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Represents the ability to donate an electron; higher energy indicates a better electron donor. |

| LUMO Energy | -2.8 eV | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | 3.7 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electron Affinity | 2.5 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 7.0 eV | The energy required to remove an electron from the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from a DFT study. Actual values would require specific calculations.

Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. For this compound, characteristic peaks would be expected for the N-H stretching of the amino groups, the N=O stretching of the nitro groups, and the C-N and C=C stretching of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR spectra can be predicted. The chemical shifts are sensitive to the electronic environment of each nucleus, so these calculations can help in the assignment of experimental NMR signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a way to study the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions. While specific MD studies on this compound are scarce, research on other dinitroanilines has shown that these molecules can engage in significant intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov An MD simulation of this compound in a solvent or in a crystalline state would reveal:

Hydrogen Bonding Networks: The amino groups can act as hydrogen bond donors, and the nitro groups can act as hydrogen bond acceptors. MD simulations can characterize the strength, lifetime, and geometry of these hydrogen bonds.

Stacking Interactions: The aromatic rings can interact through π-π stacking, which would influence the packing of the molecules in the solid state.

Solvation Effects: Simulations in a solvent like water or DMSO would show how the solvent molecules arrange around the solute and how they affect its conformation and dynamics.

Conformational Analysis and Energetics

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the primary degrees of freedom would be the rotation of the amino and nitro groups relative to the benzene ring.

A conformational analysis would typically involve:

Potential Energy Surface Scan: Systematically rotating the dihedral angles associated with the amino and nitro groups and calculating the energy at each point to map out the potential energy surface.

Identification of Minima: Locating the low-energy conformers (local and global minima) on the potential energy surface.

Calculation of Rotational Barriers: Determining the energy barriers for rotation between different conformers.

The relative energies of the conformers would indicate which shapes are most likely to be populated at a given temperature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property.

While no specific QSAR models for this compound have been identified, QSAR studies have been conducted on broader classes of nitroaromatic compounds to predict properties like toxicity. sciengine.com In such a study involving this compound, the following steps would be taken:

Data Set Collection: A set of molecules with known activities (e.g., toxicity, herbicidal activity) would be compiled, including this compound.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, untested compounds, aiding in the design of molecules with desired properties.

Table 5.3.1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of N atoms, Number of O atoms | Basic information about the composition of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Information about the branching and connectivity of the atoms in the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Information about the 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Information about the electronic properties and reactivity of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Information about the lipophilicity of the molecule. |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, offering insights into transition states, energy barriers, and thermodynamic properties that are often difficult to determine through experimental methods alone. While specific computational investigations focused exclusively on the reaction mechanisms of this compound are not extensively detailed in the surveyed literature, studies on closely related substituted 1,2-diaminobenzene derivatives provide a valuable framework for understanding the potential reaction pathways.

Research in this area often employs methods like Density Functional Theory (DFT) to model reactions and predict their feasibility and kinetics. A key reaction pathway for o-phenylenediamines is the cyclization reaction, often with nitrous acid, to form benzotriazole (B28993) derivatives. clockss.orggsconlinepress.com This transformation is a cornerstone in the synthesis of many heterocyclic compounds.

To illustrate the application of computational chemistry in this class of compounds, a DFT study on the reaction of a structurally analogous compound, 4,5-dibromo-1,2-diaminobenzene, with copper cyanide to form 4,5-diaminophthalonitrile (B137029) offers significant insights. researchgate.net This study reveals a two-step mechanism, identifying the transition states and calculating the thermodynamic and kinetic parameters for each step. researchgate.net

The investigation into the reaction of 4,5-dibromo-1,2-diaminobenzene identified two major steps, each with its own activated complex (transition state). The calculations provided crucial data on the energy changes throughout the reaction, confirming the presence of energy barriers that must be overcome for the reaction to proceed. researchgate.net

The detailed thermodynamic and kinetic data from this computational study are summarized below.

Table 5.4.1: Calculated Thermodynamic Parameters for the Reaction of 4,5-dibromo-1,2-diaminobenzene researchgate.net

| Reaction Step | Parameter | Value | Unit |

| Step 1 | Change in Gibbs Free Energy (ΔG) | -606.8 | kJ mol⁻¹ |

| Change in Enthalpy (ΔH) | -610.7 | kJ mol⁻¹ | |

| Change in Entropy (ΔS) | -0.0132 | kJ mol⁻¹ K⁻¹ | |

| Step 2 | Change in Gibbs Free Energy (ΔG) | -600.1 | kJ mol⁻¹ |

| Change in Enthalpy (ΔH) | -603.6 | kJ mol⁻¹ | |

| Change in Entropy (ΔS) | -0.0117 | kJ mol⁻¹ K⁻¹ |

This table presents the calculated changes in Gibbs free energy, enthalpy, and entropy for the two primary steps of the reaction.

Table 5.4.2: Calculated Activation Energies for the Reaction of 4,5-dibromo-1,2-diaminobenzene researchgate.net

| Reaction Step | Activation Energy (Ea) | Value | Unit |

| Step 1 | Ea | 189.0 | kJ mol⁻¹ |

| Step 2 | Ec | 210.6 | kJ mol⁻¹ |

This table shows the calculated activation energies for the two transition states in the reaction pathway.

These computational findings demonstrate the ability of theoretical investigations to map out complex reaction pathways and quantify the energy landscapes involved. researchgate.net Although this data pertains to a dibromo-analogue, the methodological approach is directly applicable to studying the reaction mechanisms of this compound, such as its cyclization to form nitro-substituted benzotriazoles. Such studies would be invaluable for optimizing reaction conditions and designing novel synthetic routes.

Advanced Applications and Functional Materials Derived from 4,5 Dinitrobenzene 1,2 Diamine

Role in the Synthesis of Dyes and Pigments

The molecular structure of 4,5-Dinitrobenzene-1,2-diamine, possessing primary aromatic amine groups, makes it a suitable candidate for the synthesis of azo dyes. The general method for producing these dyes involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with a suitable coupling component, which is often an aromatic compound with an amino or hydroxyl group. unb.casphinxsai.comekb.eg The resulting azo compounds are characterized by the presence of one or more azo groups (-N=N-), which act as chromophores and are responsible for the vibrant colors of these dyes. ekb.egnih.gov

While specific examples of commercial dyes synthesized directly from this compound are not extensively documented in readily available literature, its diamine nature allows it to potentially be diazotized and coupled to create bis-azo dyes, which contain two azo groups. ekb.eg The nitro groups present on the benzene (B151609) ring can act as auxochromes, which can modify and enhance the color of the dye. nih.gov Furthermore, related chlorinated phenylenediamines are used as precursors in the manufacture of dyes, highlighting the utility of this class of compounds in the colorant industry. researchgate.net

In the realm of pigments, which are insoluble colorants, derivatives of aromatic diamines are utilized to create complex structures with high stability suitable for applications in plastics, paints, and printing inks. mdpi.comgoogle.com The synthesis often involves condensation reactions to build larger, more insoluble molecules.

Development of Energetic Materials and High-Performance Propellants

Aromatic nitroamines are a cornerstone in the field of energetic materials due to their high energy content and thermal stability. nih.gov Compounds rich in nitrogen and nitro groups can decompose rapidly to produce a large volume of gas, a fundamental characteristic of explosives and propellants. The dinitro- and diamino- substitution pattern on the benzene ring of this compound makes it a molecule of interest in the design of new energetic materials.

The synthesis of high-nitrogen energetic materials often involves the introduction of nitrogen-rich functional groups onto an aromatic backbone. nih.govpurdue.edu this compound can serve as a building block for the synthesis of more complex, high-energy molecules. For instance, the amino groups can be further functionalized or used to link multiple aromatic rings, potentially leading to compounds with enhanced energetic properties. The nitration of related aromatic diamines is a common strategy to increase the nitro group content and, consequently, the energetic output of the final compound. nih.gov

Research in this area focuses on synthesizing molecules with a high heat of formation and a favorable oxygen balance. nih.gov While specific energetic materials derived directly from this compound are not widely reported in open literature, its structural motifs are analogous to those found in other well-known energetic compounds.

Precursors for Advanced Organic and Medicinal Chemistry Scaffolds

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic scaffolds that are of significant interest in medicinal chemistry.

One of the most significant applications of this compound in medicinal chemistry is its use as a precursor for the synthesis of benzimidazoles. researchgate.net Benzimidazoles are a class of heterocyclic compounds that are present in a wide range of biologically active molecules and are known to exhibit a variety of pharmacological activities, including enzyme inhibition. nih.govmdpi.comnih.govchemrxiv.org

The synthesis of the benzimidazole (B57391) scaffold can be achieved through the condensation reaction of a benzene-1,2-diamine derivative with a carboxylic acid or an aldehyde. researchgate.netmdpi.com The resulting 2-substituted benzimidazoles can be further modified to create a library of compounds for biological screening. For example, novel amidino-substituted benzimidazoles have been synthesized and shown to be potent inhibitors of dipeptidyl peptidase III (DPP III), an enzyme implicated in the mammalian pain modulatory system. nih.gov

The design of such inhibitors often relies on computational methods, such as in-silico docking, to predict the binding of the synthesized molecules to the active site of the target enzyme. nih.gov For instance, 2,5(6)-substituted benzimidazole derivatives have been designed and synthesized as potential inhibitors of E. coli DNA Gyrase B. mdpi.com The following table provides examples of benzimidazole derivatives and their enzyme inhibitory activity.

| Benzimidazole Derivative | Target Enzyme | Biological Activity |

| Amidino-substituted dibenzimidazoles | Dipeptidyl peptidase III (DPP III) | Potent inhibition, with IC50 values below 5 µM. nih.gov |

| Imidazo[4,5-b]pyridin-2-one derivatives | p38 MAP kinase | Potent inhibition and suppression of cytokine production. nih.gov |

| [1H,3H] imidazo[4,5-b] pyridines | Lumazine synthase | Potential antimicrobial activity through enzyme inhibition. nih.gov |

This table presents a selection of research findings on benzimidazole-based enzyme inhibitors and is not exhaustive.

The benzimidazole scaffold, derivable from this compound, is also a key structural feature in certain anti-HIV agents. The TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] unb.cadtu.dkbenzodiazepin-2(1H)-one) derivatives are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have shown significant activity against HIV-1. nih.govnih.gov The synthesis of the core benzimidazole structure of TIBO and related compounds can be envisioned to start from precursors like this compound.

While the direct synthesis of TIBO from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for benzimidazole-containing heterocycles are well-established. researchgate.net Research in this area has explored various structural modifications of the TIBO scaffold to improve its potency and pharmacokinetic profile. nih.gov The development of novel isoquinoline-based CXCR4 antagonists, another class of anti-HIV agents, also involves multi-step syntheses starting from substituted aromatic compounds. mdpi.com

Applications in Materials Science and Polymer Chemistry

In the field of materials science, this compound serves as a valuable monomer for the synthesis of high-performance polymers.

Aromatic diamines are key building blocks in the synthesis of polybenzimidazoles (PBIs), a class of polymers known for their exceptional thermal and chemical stability. dtu.dknih.gov The polymerization reaction typically involves the condensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. While this compound is a diamine, related tetraamines are used to create the benzimidazole repeating unit in the polymer backbone. The diamine itself can be used to synthesize other types of polymers or can be chemically modified to a tetraamine for PBI synthesis.

PBIs exhibit high glass transition temperatures, excellent mechanical strength, and good resistance to wear and radiation. nih.gov These properties make them suitable for demanding applications in the aerospace, petrochemical, and electronics industries. nih.gov The properties of PBIs can be tailored by varying the structure of the monomers. For instance, the incorporation of flexible aliphatic chains into the polymer backbone can impart shape-memory properties. nih.gov

The following table summarizes some of the key properties of polybenzimidazoles.

| Property | Typical Value/Characteristic |

| Thermal Stability | High decomposition temperatures (≥460 °C). nih.gov |

| Mechanical Strength | High tensile strength (up to 129.3 ± 7.1 MPa). nih.gov |

| Glass Transition Temperature (Tg) | High Tg (≥200 °C). nih.gov |

| Chemical Resistance | Excellent resistance to a wide range of chemicals. dtu.dk |

| Solubility | Generally soluble in strong acids like sulfuric acid. nih.gov |

The values presented are illustrative and can vary depending on the specific PBI structure and synthesis conditions.

Functional Materials with Tunable Optoelectronic Properties

The molecular architecture of this compound, featuring both electron-donating amino groups and electron-withdrawing nitro groups, presents a classic "push-pull" system. This electronic arrangement is a well-established strategy in the design of organic molecules with interesting optical and electronic properties. In principle, polymerization or derivatization of this molecule could lead to conjugated materials with tunable optoelectronic characteristics.

For instance, the formation of Schiff bases through the condensation of the diamine groups with various aldehydes could extend the π-conjugation of the system. The electronic nature of the aldehyde would directly influence the intramolecular charge transfer (ICT) character of the resulting molecule, thereby tuning its absorption and emission wavelengths. Similarly, polymerization to form polyanilines or other conjugated polymers could yield materials with conductivities and optical properties that could be modulated by the dinitro substitution pattern.

However, a thorough search of scientific databases does not yield specific research articles detailing the synthesis and characterization of such polymers or Schiff bases derived from this compound for optoelectronic applications. Consequently, no experimental data on their specific absorption maxima, emission wavelengths, quantum yields, or other relevant optoelectronic properties can be presented.

Table 1: Hypothetical Optoelectronic Properties of Functional Materials Derived from this compound (Illustrative)

| Derivative Type | Potential Aldehyde Reactant | Expected Effect on Optoelectronics |

| Schiff Base | Benzaldehyde | Extension of π-conjugation, potential for solvatochromism. |

| Schiff Base | 4-(Dimethylamino)benzaldehyde | Enhanced ICT, red-shifted absorption/emission. |

| Schiff Base | 4-Nitrobenzaldehyde | Reduced ICT, blue-shifted absorption/emission. |

| Conjugated Polymer | (Self-polymerization) | Potential for electrical conductivity, broad absorption bands. |

Note: This table is illustrative and based on general principles of materials chemistry, as specific experimental data for these derivatives of this compound is not available in the reviewed literature.

Environmental and Toxicological Impact of Nitroaromatic Diamines: Research Perspectives

Environmental Biotransformation Pathways and Mechanisms

The environmental persistence of nitroaromatic compounds like 4,5-Dinitrobenzene-1,2-diamine is largely determined by microbial and abiotic transformation processes. These pathways dictate the compound's fate, mobility, and the nature of any intermediate products, which can sometimes be more toxic than the parent compound.

The biodegradation of nitroaromatic compounds is a key process in their environmental removal. Microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy, or to transform them fortuitously nih.govnih.govslideshare.net.

Under aerobic conditions , bacteria can degrade mono- and dinitroaromatic compounds through several main strategies nih.govnih.govresearchgate.net:

Oxygenase-initiated degradation : Monooxygenase and dioxygenase enzymes can insert oxygen atoms into the aromatic ring, leading to the removal of the nitro group as nitrite and subsequent ring cleavage nih.govnih.gov.

Partial reduction : The nitro group can be partially reduced to a hydroxylamine, which is then enzymatically rearranged to a hydroxylated compound that can enter central metabolic pathways nih.gov.

Hydride-Meisenheimer complex formation : Some bacteria can add a hydride ion to the electron-deficient aromatic ring, forming a complex that rearomatizes with the elimination of a nitrite group nih.gov.

Under anaerobic conditions , the primary transformation pathway involves the reduction of the nitro groups. Nitroreductase enzymes sequentially reduce the nitro groups (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups nih.govnih.govslideshare.netresearchgate.net. While this reduction can be a detoxification step, the resulting aromatic amines can be persistent and toxic. Complete mineralization of nitroaromatics by a single anaerobic strain is rare; it often requires a consortium of microbes slideshare.net.

Bioremediation strategies leverage these microbial capabilities. In situ bioremediation is used for contaminated sediments, while ex situ techniques using immobilized enzymes or whole cells are being developed for soils with high contaminant concentrations nih.gov.

Table 1: Microbial Strains and Pathways for Nitroaromatic Compound Degradation

| Microbial Strain | Condition | Degradation Pathway/Mechanism | Target Compound(s) |

|---|---|---|---|

| Pseudomonas sp. | Aerobic | Can utilize dinitrotoluene sulfonates, transforming nitro groups to amino groups. researchgate.net | Dinitrotoluene sulfonates, TNT, Dinitrotoluene |

| Rhodococcus sp. | Aerobic | Can utilize 1,3-Dinitrobenzene as a sole nitrogen source. nih.gov | 1,3-Dinitrobenzene |

| Candida pulcherrima (Yeast) | Aerobic | Mineralizes 1,3-Dinitrobenzene to carbon dioxide via intermediates like m-nitrophenol and m-aminophenol. nih.gov | 1,3-Dinitrobenzene |

| Phanerochaete chrysosporium (Fungus) | Aerobic | Mineralizes dinitrotoluene and trinitrotoluene (TNT). nih.gov | 2,4-Dinitrotoluene, TNT |

| Clostridium sp. | Anaerobic | Reduces TNT to triaminotoluene and can degrade the molecule to small aliphatic acids. nih.gov | 2,4,6-Trinitrotoluene (TNT) |

In addition to microbial action, abiotic processes can contribute to the transformation of nitroaromatic diamines in the environment. These processes are highly dependent on environmental conditions such as sunlight, pH, and the presence of other reactive chemical species.

Photolysis : Sunlight can induce the degradation of nitroaromatic compounds in surface waters and on soil surfaces. For instance, the photolytic half-life of 1,3-Dinitrobenzene in pure water was calculated to be 23 days nih.gov. The presence of natural substances like humic acids in water can accelerate this process through photosensitization effects nih.gov.

Hydrolysis : Aromatic nitro compounds are generally resistant to chemical hydrolysis under typical environmental conditions nih.gov. This chemical stability contributes to their persistence in soil and groundwater where microbial activity and sunlight are limited.

Molecular Mechanisms of Toxicity in Biological Systems

The toxicity of this compound and related compounds stems from their chemical structure, which facilitates metabolic activation into reactive species that can disrupt cellular processes.

A primary mechanism of nitroaromatic toxicity is the generation of oxidative stress through redox cycling. The nitro groups of the parent compound can be enzymatically reduced by one electron, often by flavoenzymes such as NADPH-cytochrome P450 reductase, to form a nitro anion radical nih.gov.

This radical can then transfer its electron to molecular oxygen (O₂) to regenerate the parent nitroaromatic compound and produce a superoxide anion radical (O₂•⁻) nih.gov. This process can repeat, creating a futile cycle that consumes reducing equivalents (like NADPH) and continuously generates superoxide semanticscholar.org. Superoxide can be converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH) mdpi.com.

This excessive production of ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. The resulting damage can affect lipids, proteins, and DNA, ultimately compromising cell function and viability mdpi.comnih.gov. For example, the toxic effects of the related compound 4-Chloro-1,2-phenylenediamine are initiated by ROS, leading to apoptosis researchgate.net.

Table 2: Key Steps in Redox Cycling and ROS Generation

| Step | Reaction | Description |

|---|---|---|

| 1. Initial Reduction | Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻ | The parent nitroaromatic compound (Ar-NO₂) accepts an electron from a reductase enzyme to form a nitro anion radical. |

| 2. Oxygen Activation | [Ar-NO₂]•⁻ + O₂ → Ar-NO₂ + O₂•⁻ | The nitro anion radical transfers the electron to molecular oxygen, regenerating the parent compound and forming a superoxide radical. |

The metabolic reduction of nitro groups can also lead to the formation of highly reactive intermediates that can covalently bind to cellular macromolecules, including DNA. The reduction of a nitro group to a hydroxylamine is a critical step. This hydroxylamine can be further activated, for instance by acetylation, to form an electrophilic nitrenium ion.

This highly reactive nitrenium ion can then attack nucleophilic sites on DNA bases, primarily the C8 and N7 positions of guanine and adenine, to form stable DNA adducts nih.govwikipedia.orgcarnegiescience.edu. A DNA adduct is a segment of DNA that is bound to a chemical carcinogen wikipedia.org.

The formation of these adducts distorts the DNA helix, which can lead to errors during DNA replication or transcription if not repaired by the cell's DNA repair machinery nih.gov. Such errors can result in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, which is a key step in the initiation of chemical carcinogenesis nih.govcarnegiescience.edu. Aromatic amines are well-known for their ability to form DNA adducts, and this is considered a primary mechanism for their carcinogenic effects nih.gov.

The molecular damage caused by ROS and DNA adducts triggers a range of cellular responses and can lead to organ-specific toxicity.

Cellular Pathway Disruption : Oxidative stress and DNA damage can activate stress-response pathways, such as those involving MAPKs, and can trigger cell cycle arrest to allow for DNA repair. If the damage is too severe, it can induce programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways involving the activation of caspase enzymes researchgate.net.

Organismal Effects : At the organismal level, the toxicity of dinitrobenzenes manifests in specific target organs. For example, exposure to 1,3-Dinitrobenzene is known to cause two primary toxic effects:

Hematotoxicity : The redox cycling of its metabolites in red blood cells leads to the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen, resulting in cyanosis nih.gov.

Reproductive Toxicity : It specifically targets Sertoli cells in the testes, leading to a disruption of spermatogenesis, testicular damage, and infertility nih.gov.

These effects highlight how the molecular mechanisms of nitroaromatic diamines translate into significant pathological responses in exposed organisms.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Dinitrobenzene |

| 2,4,6-Trinitrotoluene (TNT) |

| Dinitrotoluene sulfonates |

| Dinitrotoluene |

| m-Nitrophenol |

| m-Aminophenol |

| 4-Chloro-1,2-phenylenediamine |

| Guanine |

| Adenine |

| Superoxide |

| Hydrogen peroxide |

Environmental Fate and Transport Research

The environmental fate of a chemical compound is dictated by a complex interplay of physical, chemical, and biological processes. For nitroaromatic diamines like this compound, key processes governing their transport and persistence in the environment include adsorption to soil and sediment, leaching into groundwater, and degradation through photolytic and hydrolytic pathways in aquatic systems.

The mobility of organic compounds in the subsurface environment is largely controlled by their sorption characteristics to soil and sediment particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A high Koc value indicates a strong tendency for a chemical to adsorb to organic matter in soil and sediment, resulting in low mobility and a reduced potential for leaching into groundwater.

Research on dinitroaniline herbicides, which share structural similarities with this compound, consistently demonstrates their strong adsorption to soil organic matter and, consequently, low leaching potential. This strong adsorption is attributed to the chemical properties of these compounds, including low water solubility and high lipophilicity.

| Compound | Koc (mL/g) | Mobility Classification | Reference |

| Trifluralin | 13,800 | Immobile | |

| Pendimethalin | 17,200 | Immobile | |

| Oryzalin | 7,000 | Low | |

| Benfluralin | 11,000 | Immobile | |

| Ethalfluralin | 14,000 | Immobile |

The high Koc values for these analogous compounds suggest that this compound is also likely to be strongly adsorbed to soil and sediment, leading to minimal leaching into underlying groundwater. The primary mode of transport for such strongly sorbed compounds is typically through soil erosion rather than vertical movement with infiltrating water.

In aquatic environments, the persistence of organic compounds is often determined by their susceptibility to degradation through photolysis (degradation by sunlight) and hydrolysis (reaction with water).

Photolytic Degradation:

Nitroaromatic compounds can absorb light in the ultraviolet and visible spectrum, which can lead to their photochemical transformation. Direct photolysis, where the compound itself absorbs light and undergoes a reaction, is a potential degradation pathway for many aromatic compounds in sunlit surface waters. The rate of photolysis is dependent on factors such as the light absorption characteristics of the compound, the quantum yield of the reaction (the efficiency with which absorbed light leads to chemical change), and the intensity of solar radiation.

While specific quantum yields for the photodegradation of this compound are not documented, studies on other nitroaromatic compounds and aromatic amines indicate that photolysis can be a significant degradation process. For instance, the photolysis of some aromatic amines is known to occur, although the rates can be highly variable depending on the specific structure and environmental conditions. The presence of other substances in the water, such as dissolved organic matter, can also influence the rate of photodegradation by acting as photosensitizers or by attenuating the available light.

Hydrolytic Degradation:

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can react with water. While some classes of organic compounds are readily hydrolyzed, aromatic amines are generally considered to be resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The stability of the aromatic ring and the carbon-nitrogen bond makes these compounds less susceptible to cleavage by water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in most natural aquatic environments.

| Degradation Pathway | General Expectation for this compound | Influencing Factors |

| Photolysis | Potentially significant in sunlit surface waters | Light intensity, water clarity, presence of sensitizers |

| Hydrolysis | Generally insignificant under environmental pH conditions | pH, temperature |

Future Research Trajectories for 4,5 Dinitrobenzene 1,2 Diamine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to environmental concerns. Future research must prioritize the development of greener and more sustainable synthetic pathways for 4,5-Dinitrobenzene-1,2-diamine.

Key research objectives should include:

Catalytic Hydrogenation: Investigating continuous-flow hydrogenation processes for the reduction of precursor nitro compounds to form the diamine. nih.gov These systems offer improved safety, efficiency, and scalability over traditional batch methods and can be seen as a method for the catalytically driven creation of fine chemicals. nih.gov

Green Reduction Agents: Exploring the use of environmentally benign reducing agents. For instance, the combination of sodium borohydride (B1222165) (NaBH₄) with nickel boride (Ni₂B) in aqueous solutions has shown promise for the rapid and efficient reduction of nitroarenes to amines at room temperature, aligning with the principles of green chemistry. researchgate.net

Biocatalysis: Developing enzymatic routes for the synthesis. Nitroreductases, which are flavin-containing enzymes, can utilize NADH or NADPH to reduce nitroaromatics to their corresponding amines and hydroxylamines with high selectivity. mdpi.com Harnessing these biocatalysts could lead to highly efficient and sustainable production methods. mdpi.com

Renewable Feedstocks: A long-term goal is to develop synthetic routes that begin from renewable resources. Research into the direct amination of alcohols derived from lipid and lignocellulose feedstocks to produce diamines is a promising avenue that could eventually be adapted for aromatic diamines. d-nb.info

Table 1: Comparison of Synthetic Methodologies for Aromatic Amines

| Method | Precursors | Reagents/Catalysts | Advantages | Challenges for Future Research |

| Traditional Reduction | Nitroaromatics | Iron powder, Sn/HCl | Well-established, effective | Produces large amounts of sludge/waste, harsh conditions. rsc.org |

| Catalytic Hydrogenation | Nitroaromatics | H₂, various catalysts (e.g., Ni, Pd, Pt, MOFs) | High efficiency, clean byproducts (water), scalable (especially in flow reactors). nih.gov | Catalyst deactivation, reactor design complexity for scale-up. nih.gov |

| Green Chemical Reduction | Nitroaromatics | NaBH₄/Ni₂B in H₂O | Uses water as solvent, rapid reaction at room temperature, avoids toxic reagents. researchgate.net | Optimization for specific substrates, catalyst recovery and reuse. |

| Biocatalysis | Nitroaromatics | Nitroreductase enzymes | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme stability, cofactor regeneration, substrate scope. |

In-Depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity in new applications. The primary reaction type for its synthesis and modification is Nucleophilic Aromatic Substitution (SNAr).

Future mechanistic studies should focus on:

Concerted vs. Stepwise Pathways: While the classical SNAr mechanism proceeds through a two-step addition-elimination process involving a stable "Meisenheimer complex," recent studies have shown that many SNAr reactions are actually concerted (cSNAr) or borderline, without a stable intermediate. rsc.orgnih.gov Research is needed to determine where reactions involving this compound and its precursors fall on this mechanistic continuum. rsc.org

Computational Modeling: Employing quantum chemical methods like Density Functional Theory (DFT) to model reaction pathways. nih.gov Such studies can elucidate the structure of transition states, calculate energy barriers, and predict the influence of solvents and substituents on the reaction mechanism. nih.govresearchgate.net Computational analysis can also clarify the role of radical anions and single-electron transfer mechanisms, which have been observed in reactions of related compounds like 1,2-dichloro-4,5-dinitrobenzene. researchgate.netscispace.com

Kinetic Isotope Effect (KIE) Studies: Using KIEs to experimentally probe the nature of the transition state. This can provide definitive evidence for whether a reaction is stepwise or concerted. rsc.org

Solvent and Leaving Group Effects: Systematically investigating how different solvents and leaving groups influence the reaction rate and mechanism. For example, studies on 2,4-dinitrobenzene derivatives show that the rate-determining step can shift from the formation of an intermediate to the departure of the leaving group depending on the solvent and the basicity of the leaving group. researchgate.net

Discovery of New Applications in Emerging Technologies

The unique arrangement of functional groups in this compound makes it a versatile building block for a range of advanced materials. While dinitroanilines are known for their use as herbicides and explosives, future research should explore more advanced applications. wikipedia.org

Potential areas for discovery include:

Energetic Materials: The high nitrogen and oxygen content suggests potential as a high-energy-density material (HEDM). Quantum chemistry studies on dinitroamino benzene (B151609) derivatives predict that they can have detonation velocities and pressures superior to conventional explosives like RDX and HMX. epa.govresearchgate.net Future work could involve synthesizing and characterizing this compound and its derivatives for their energetic properties, focusing on achieving a balance between performance and thermal stability. chemistry-chemists.commdpi.com

High-Performance Polymers: Diamines are essential monomers for synthesizing polymers like polyamides. nih.gov The rigid aromatic core and nitro groups of this compound could be used to create polymers with high thermal stability, specific optical properties, or enhanced mechanical strength.

Anion Exchange Membranes (AEMs): The diamine functionality is a key precursor for creating the cationic groups required in AEMs for fuel cell applications. Research into new diamine-based crosslinkers and polymer backbones is an active field aimed at improving ion conductivity and dimensional stability. mdpi.com

Functional Dyes and Electronic Materials: The push-pull electronic nature of the molecule (electron-donating amino groups and electron-withdrawing nitro groups) is a classic design feature for chromophores. This suggests potential applications in nonlinear optics, organic electronics, or as sensors.

Development of Structure-Property Relationships for Advanced Material Design

To intelligently design new materials based on this compound, a deep understanding of the relationship between its molecular structure and its macroscopic properties is essential. This requires a synergistic approach combining synthesis, characterization, and computational modeling.

Future research should focus on:

Systematic Derivatization: Synthesizing a library of derivatives by modifying the amino or nitro groups, or by adding substituents to the aromatic ring.

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR): Developing computational models that correlate molecular descriptors with observable properties. nih.gov For instance, QSAR models for nitrobenzene (B124822) derivatives have successfully used quantum molecular descriptors like hyperpolarizability to predict toxicity. dergipark.org.tr Similar models could be built to predict properties like melting point, thermal stability, detonation velocity, or optical absorption maxima.

Quantum Chemical Analysis: Using computational methods to analyze how changes in molecular geometry, electronic structure, and intermolecular interactions affect bulk properties. For example, DFT calculations can predict heats of formation and theoretical densities, which are critical inputs for estimating the detonation performance of energetic materials. researchgate.net Quantum studies can also reveal how the conversion of dinitrobenzene to a radical anion alters bond lengths and vibrational spectra, providing insight into its electronic behavior. researchgate.net

Table 2: Key Properties and Influencing Structural Features

| Property | Key Influencing Structural Features | Relevant Future Research |

| Energetic Performance | Oxygen balance, heat of formation, crystal density, number/position of nitro groups. researchgate.net | Synthesis of poly-nitro derivatives, co-crystallization to increase density. |

| Thermal Stability | Intramolecular hydrogen bonding, ring stability, strength of "trigger bonds" (e.g., C-NO₂). epa.gov | Introduction of stabilizing groups, synthesis of fused-ring structures. |

| Polymer Properties | Rigidity of aromatic backbone, reactivity of amine groups, intermolecular forces. | Co-polymerization with flexible/rigid monomers to tune mechanical properties. |

| Optical/Electronic Properties | Energy gap (HOMO-LUMO), degree of intramolecular charge transfer. fiveable.me | Derivatization with different electron-donating/withdrawing groups to tune the bandgap. |

Comprehensive Environmental Risk Assessment and Mitigation Strategies

Given that many nitroaromatic compounds are environmental pollutants, a proactive approach to assessing and mitigating the environmental risks of this compound is imperative. nih.gov Dinitroaniline herbicides are known for their persistence in soil and high toxicity to aquatic organisms. wikipedia.orgnih.gov

Future research must address:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dinitrobenzene-1,2-diamine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A common synthesis involves hydrolyzing 1,2-dinitro-4,5-ditosylamidobenzene with concentrated sulfuric acid at 90°C for 4 hours, followed by neutralization with sodium carbonate and recrystallization in acetone/water (1:1) to achieve ~80% yield . Key optimization steps include controlling temperature during hydrolysis and using high-purity starting materials. Safety protocols for handling nitro compounds (e.g., avoiding thermal shocks) are critical due to potential instability .

Q. How should this compound be handled and stored to maintain stability, considering its nitro and amino functional groups?

- Methodological Answer : The compound should be stored at -20°C in airtight, light-resistant containers to prevent decomposition. Nitro groups are sensitive to reducing agents and high temperatures, while amino groups may oxidize; thus, inert atmospheres (e.g., nitrogen) are recommended during reactions. Stability tests via TLC or HPLC every 6 months can monitor degradation .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use NMR (DMSO-d6, 400 MHz) to identify aromatic protons (δ ≈ 7.09 ppm) and amine protons (δ ≈ 6.10 ppm). IR spectroscopy can confirm nitro (1520–1350 cm) and amine (3350–3300 cm) stretches .

- Crystallography : Solve the crystal structure using SHELXS-2018 via direct methods. Refinement with SHELXL-2019 and riding models for H-atoms (C–H = 0.95 Å) ensures accuracy. Compare bond lengths/angles with analogues like 4-nitrobenzene-1,2-diamine for validation .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups influence the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : The meta-directing nitro groups deactivate the benzene ring, reducing electrophilicity. Computational studies (DFT) can map charge distribution, revealing preferential substitution at the 1,2-diamine positions. Experimental validation involves reacting the compound with nucleophiles (e.g., thiols) under controlled pH (7–9) and monitoring regioselectivity via LC-MS .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations in the electronic properties of this compound?

- Methodological Answer :

- Data Cross-Validation : Compare DFT-calculated HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~370–450 nm) to assess accuracy. Adjust basis sets (e.g., B3LYP/6-311+G**) for better alignment .

- Crystallographic Analysis : Use charge-density mapping from high-resolution X-ray data to identify unexpected electron delocalization or intermolecular interactions (e.g., hydrogen bonding) that computational models may overlook .

Q. How can this compound be utilized as a precursor for synthesizing fluorescent heterocyclic compounds, and what factors affect emission characteristics?

- Methodological Answer : Oxidative coupling with CuCl/PIDA generates oxazolo-phenoxazines, where fluorescence (λem = 370–450 nm) depends on substituent electronic effects. Key factors:

- Substituent Modulation : Electron-donating groups (e.g., –OCH) redshift emission, while nitro groups quench fluorescence.

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance quantum yield.

- Purification : Recrystallize products to eliminate quenching impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.